

HPLC method for quantification of tylvalosin tartrate in animal feed

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Compound of Interest

Compound Name: Tylvalosin Tartrate

Cat. No.: B1401581

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An HPLC-UV method for the precise quantification of **tylvalosin tartrate** in medicated animal feed is essential for ensuring correct dosage and monitoring for regulatory compliance. This application note details a robust and validated method, including comprehensive protocols for sample preparation, chromatographic analysis, and method validation.

Introduction

Tylvalosin is a third-generation macrolide antibiotic used in veterinary medicine to treat respiratory and enteric bacterial infections in swine and poultry.^[1] It is typically administered as **tylvalosin tartrate** in medicated feed. Accurate quantification of tylvalosin in these feeds is critical to guarantee therapeutic efficacy and prevent the development of antibiotic resistance. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, reliable, and cost-effective technique for this purpose.^{[2][3][4]} This document provides a detailed protocol for the extraction and subsequent HPLC quantification of tylvalosin from a complex animal feed matrix.

Experimental Protocols

Materials and Reagents

- **Tylvalosin Tartrate** Reference Standard (Sigma-Aldrich or equivalent)
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)

- Formic Acid (ACS Grade)
- n-Hexane (HPLC Grade)
- Deionized Water (18.2 MΩ·cm)
- Syringe filters (0.45 µm, PTFE or nylon)

Standard Solution Preparation

- Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of **Tylvalosin Tartrate** Reference Standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at -20°C in the dark.[3]
- Intermediate Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with methanol.[3]
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the intermediate solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation Protocol

This protocol is adapted from established methods for extracting tylosin from animal feed.[2]

- Homogenization: Obtain a representative sample of the medicated animal feed and grind it to a fine, uniform powder.
- Extraction:
 - Weigh 5 g of the homogenized feed sample into a 50 mL polypropylene centrifuge tube.[2]
 - Add 20 mL of extraction solvent (Methanol:Water 70:30, v/v, containing 0.2% formic acid). [2]
 - Securely cap the tube and shake vigorously on a horizontal shaker for 30 minutes.[2]

- Centrifugation: Centrifuge the sample at 4,000 x g for 10 minutes to separate the supernatant from the solid feed matrix.[2]
- Liquid-Liquid Cleanup:
 - Transfer 3 mL of the supernatant to a new tube.
 - Add 27 mL of deionized water and 5 mL of n-hexane.[2]
 - Vortex for 5 minutes, then centrifuge again at 4,000 x g for 10 minutes to separate the layers.[2] The n-hexane wash removes non-polar interferences.
- Final Preparation: Carefully collect the aqueous (lower) layer, pass it through a 0.45 µm syringe filter, and transfer it to an HPLC vial for analysis.

HPLC Instrumentation and Conditions

- Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).
- Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]
- Mobile Phase: A gradient elution using 0.05M formic acid in water (Eluent A) and 0.05M formic acid in acetonitrile (Eluent B) is recommended for optimal separation from matrix components.[2] Alternatively, an isocratic mobile phase of Acetonitrile and Water (e.g., 90:10 v/v) can be used for simpler setups.[4]
- Flow Rate: 1.0 mL/min.[5]
- Injection Volume: 20 µL.
- Column Temperature: 35°C.[2]
- Detection Wavelength: 287 nm or 292 nm.[4][5]

Method Validation and Data Presentation

The described analytical method should be validated according to ICH guidelines to ensure its suitability for routine use.[3][6] Key validation parameters are summarized below.

Quantitative Data Summary

The following tables present typical performance data for a validated HPLC method for tylvalosin analysis in animal feed, based on published literature.[\[2\]](#)

Table 1: Linearity and Sensitivity

Parameter	Result
Linearity Range	0.05 - 2.0 mg/kg
Correlation Coefficient (r^2)	> 0.998 [2]
Limit of Detection (LOD)	0.035 mg/kg [2]
Limit of Quantification (LOQ)	0.05 mg/kg [2]

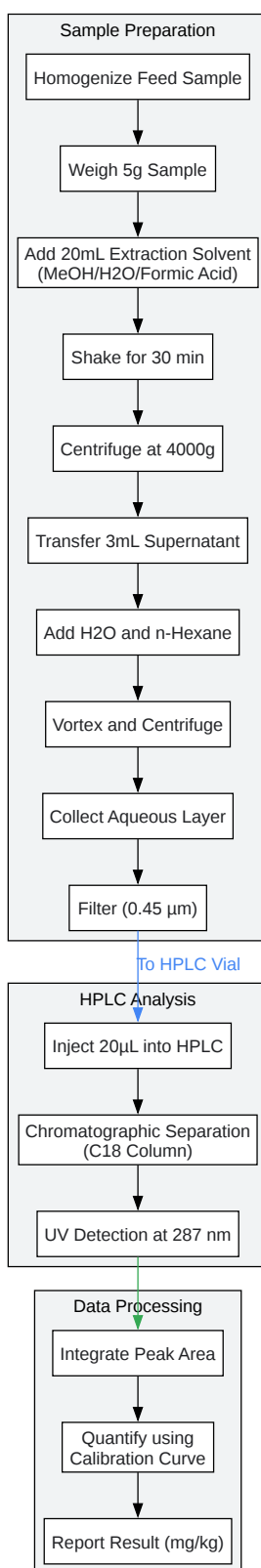
Table 2: Accuracy and Precision

Fortification Level	Recovery (%)	Repeatability (RSD _r , %)	Within-Lab Reproducibility (RSD _R , %)
Low	78.9 - 108.3 [2]	< 10% [2]	< 10% [2]
Medium	78.9 - 108.3 [2]	< 10% [2]	< 10% [2]
High	78.9 - 108.3 [2]	< 10% [2]	< 10% [2]

Visualizations

Experimental Workflow

The overall process from sample receipt to final analysis is depicted in the following workflow diagram.

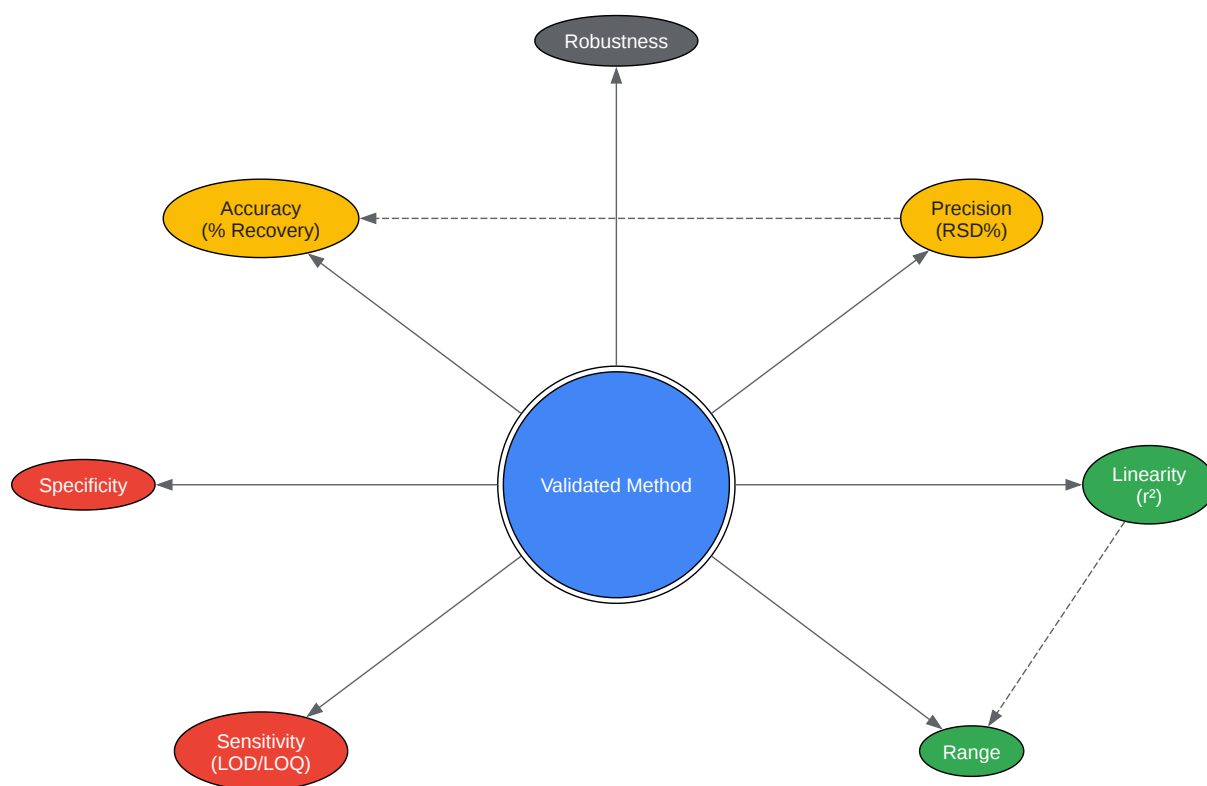


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Caption: Workflow for **Tylosin Tartrate** Quantification in Animal Feed.

Method Validation Parameters

The logical relationship between key method validation parameters demonstrates how they collectively ensure the method is reliable and fit for purpose.



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Caption: Interrelationship of HPLC Method Validation Parameters.

Conclusion

The HPLC method detailed in this application note is a specific, accurate, and precise procedure for the quantification of **tylvalosin tartrate** in animal feed. The sample preparation protocol effectively extracts the analyte while minimizing matrix interference. The method's performance, as demonstrated by validation data, confirms its suitability for routine quality control analysis in a laboratory setting, ensuring that medicated feeds meet manufacturing specifications and regulatory requirements.

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